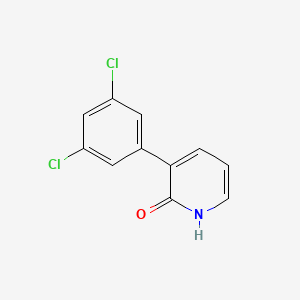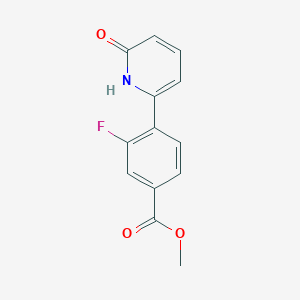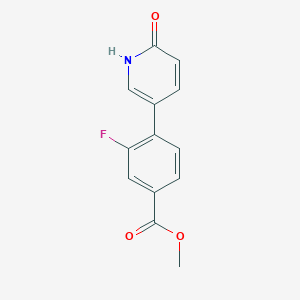
Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . It is characterized by the presence of a fluorine atom, a hydroxypyridine moiety, and a benzoate ester group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable reaction vessels, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridine moiety can yield quinone derivatives, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
作用機序
The mechanism of action of Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets. The hydroxypyridine moiety can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of the target, leading to various biological effects. The fluorine atom can also influence the compound’s reactivity and binding affinity by altering the electronic properties of the molecule .
類似化合物との比較
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is similar in structure but contains a boronic ester group instead of a hydroxypyridine moiety.
Methyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate: This compound differs in the position of the fluorine atom on the benzoate ring.
Uniqueness
Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-4-5-9(10(14)7-8)12-11(16)3-2-6-15-12/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDVMMGILEKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C=CC=N2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683073 |
Source


|
| Record name | Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-36-1 |
Source


|
| Record name | Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368116.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368118.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368129.png)

![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368138.png)







